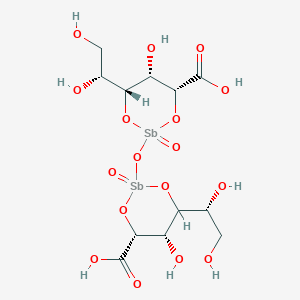
Stibogluconate acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sodium stibogluconate involves the reaction of antimonous chloride with sodium gluconate in an aqueous medium. The reaction is typically carried out at a temperature range of 28°C to 48°C, followed by the addition of sodium hydroxide to adjust the pH . The mixture is then stirred and methanol is added to precipitate the product, which is subsequently filtered, washed, and dried at 60°C to 90°C .
Industrial Production Methods
Industrial production of sodium stibogluconate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of large reaction vessels and continuous stirring helps in maintaining uniformity in the reaction mixture .
化学反应分析
Types of Reactions
Sodium stibogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and therapeutic effects .
Common Reagents and Conditions
Oxidation: Sodium stibogluconate can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles like thiol groups.
Major Products Formed
The major products formed from these reactions include various antimony-containing compounds, which are crucial for the compound’s therapeutic effects .
科学研究应用
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Industry: Sodium stibogluconate is used in the production of other antimony-based compounds and materials.
作用机制
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription . This results in a decrease in parasite DNA, RNA, and protein levels, ultimately leading to the death of the parasite .
相似化合物的比较
Similar Compounds
Miltefosine: Another drug used to treat leishmaniasis, but with a different mechanism of action.
Amphotericin B: Used for similar parasitic infections but has a different chemical structure and mode of action.
Paromomycin: An antibiotic that also treats leishmaniasis but works by inhibiting protein synthesis.
Uniqueness
Sodium stibogluconate is unique due to its antimony content and its specific mechanism of action involving DNA topoisomerase I inhibition . This sets it apart from other compounds used to treat leishmaniasis, which often target different pathways or have different chemical structures .
属性
分子式 |
C12H20O17Sb2 |
|---|---|
分子量 |
679.80 g/mol |
IUPAC 名称 |
(4R,5S)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |
InChI |
InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2-,3?,4+,5-;2-,3-,4+,5-;;;;;/m11...../s1 |
InChI 键 |
PFOYFBYIHCVQGB-HVUXGNKWSA-N |
手性 SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)O)C(=O)O)C(=O)O)O)O)O |
规范 SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




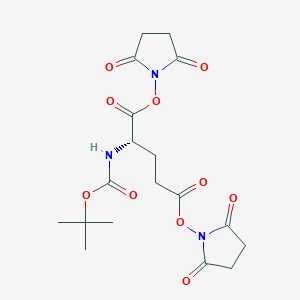
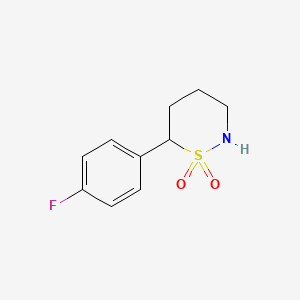

![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)

![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
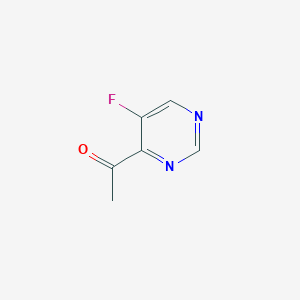
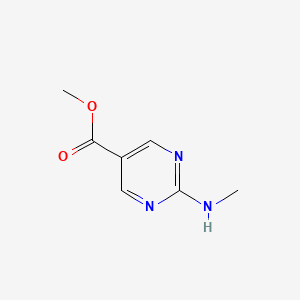
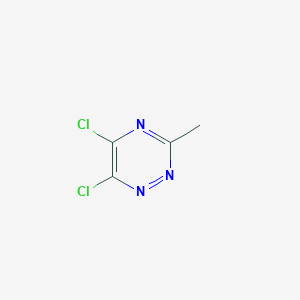
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)
